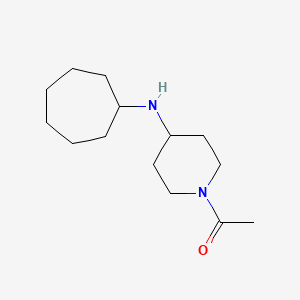

1-acetyl-N-cycloheptylpiperidin-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[4-(cycloheptylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c1-12(17)16-10-8-14(9-11-16)15-13-6-4-2-3-5-7-13/h13-15H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBHTMKHSRKCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Acetyl N Cycloheptylpiperidin 4 Amine

Retrosynthetic Analysis of the 1-Acetyl-N-cycloheptylpiperidin-4-amine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are made at the C-N bonds and within the piperidine (B6355638) ring itself.

A primary disconnection approach would involve severing the N-acetyl and N-cycloheptyl bonds. This leads to a key intermediate, 4-aminopiperidine (B84694). The N-acetyl group can be introduced via acetylation of the piperidine nitrogen, and the N-cycloheptyl group can be installed through reductive amination with cycloheptanone.

Further disconnection of the 4-aminopiperidine intermediate breaks down the piperidine ring. This can be envisioned through several pathways, such as reversing a cyclization reaction or a reductive amination process, which points towards acyclic precursors. These precursors can then be traced back to simpler starting materials.

Key Retrosynthetic Disconnections:

| Disconnection Point | Precursors |

| N-Acetyl Bond | N-cycloheptylpiperidin-4-amine |

| N-Cycloheptyl Bond | 1-acetylpiperidin-4-amine |

| Piperidine Ring C-N Bonds | Acyclic amino-aldehyde or amino-ketone |

Classical and Modern Approaches to Piperidine Ring Formation

The formation of the piperidine ring is a cornerstone of this synthesis. Numerous methods have been developed, ranging from classical cyclization reactions to modern catalytic processes.

Intramolecular cyclization is a common strategy for forming the piperidine ring. nih.gov This can involve the reaction of a linear molecule containing both an amine and a suitable electrophilic or leaving group. For instance, an amino group can displace a halide at the other end of a six-atom chain to form the piperidine ring. Other methods include aza-Michael additions and radical-mediated amine cyclizations. nih.gov

Examples of Cyclization Reactions for Piperidine Synthesis:

| Reaction Type | Description |

| Intramolecular Nucleophilic Substitution | An amine attacks an electrophilic carbon within the same molecule to form the ring. |

| Aza-Michael Reaction | Conjugate addition of an amine to an α,β-unsaturated carbonyl compound to form a piperidine precursor. nih.gov |

| Radical Cyclization | Formation of a carbon-centered radical that reacts intramolecularly with an amine or an imine. nih.gov |

Reductive amination is a versatile method for forming C-N bonds and is particularly useful in piperidine synthesis. researchgate.netyoutube.com This reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine, which is then reduced in situ to the corresponding amine. In the context of this compound synthesis, a key intermediate, N-Boc-4-piperidone, can be reacted with an amine under reductive amination conditions. researchgate.net Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a common choice due to its mildness and selectivity. youtube.com

The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings like piperidine. researchgate.net This cycloaddition reaction involves a 1-azadiene (an aza-analogue of a diene) reacting with a dienophile. rsc.org The reaction can be highly stereoselective, allowing for the controlled synthesis of substituted piperidines. researchgate.net Lewis acid catalysis is often employed to accelerate the reaction and control the stereochemical outcome. researchgate.net

Ring-closing metathesis (RCM) has emerged as a robust method for the synthesis of various carbo- and heterocyclic rings, including piperidines. semanticscholar.orgresearchgate.net This reaction utilizes ruthenium-based catalysts to form a double bond within a diene-containing precursor, leading to the cyclic product. semanticscholar.org The resulting unsaturated piperidine can then be hydrogenated to the saturated piperidine ring. RCM is valued for its functional group tolerance and its ability to construct complex ring systems. acs.orgresearchgate.net

Introduction of the N-Cycloheptyl Moiety

Once the 1-acetyl-piperidin-4-amine scaffold is in hand, the final step is the introduction of the N-cycloheptyl group. The most common and efficient method for this transformation is reductive amination. This involves reacting the primary amine of 1-acetyl-piperidin-4-amine with cycloheptanone in the presence of a reducing agent.

Common Reducing Agents for Reductive Amination:

| Reducing Agent | Abbreviation | Notes |

| Sodium triacetoxyborohydride | STAB | Mild and selective, often used for acid-sensitive substrates. |

| Sodium cyanoborohydride | NaBH3CN | Effective but toxic. |

| Hydrogen and a metal catalyst | H2/Pd, Pt, Ni | Can also reduce other functional groups. |

This approach directly forms the desired N-cycloheptyl amine bond, completing the synthesis of this compound.

Direct N-Alkylation of Piperidin-4-amine Precursors with Cycloheptyl Halides

Direct N-alkylation represents a conventional approach for forming the C-N bond between the piperidine and cycloheptyl moieties. This method involves the reaction of a piperidin-4-amine precursor, where the piperidine nitrogen (N1) is often protected to prevent side reactions, with a cycloheptyl halide such as cycloheptyl bromide or iodide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net

Common bases employed for this transformation include inorganic carbonates like potassium carbonate (K2CO3) or organic bases such as N,N-diisopropylethylamine (DIPEA). researchgate.net The choice of solvent is critical and is often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction rate can be influenced by temperature and the nature of the leaving group on the cycloheptyl ring (I > Br > Cl). To avoid the formation of quaternary ammonium (B1175870) salts from over-alkylation, the alkylating agent can be added slowly to the reaction mixture. researchgate.net A protecting group on the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is commonly used to ensure selective alkylation at the 4-amino position. This protecting group can be removed in a subsequent step before the final acetylation.

Table 1: Typical Conditions for Direct N-Alkylation

| Parameter | Condition |

|---|---|

| Piperidine Precursor | tert-butyl 4-aminopiperidine-1-carboxylate |

| Alkylating Agent | Cycloheptyl bromide or Cycloheptyl iodide |

| Base | K2CO3, Cs2CO3, or DIPEA |

| Solvent | Acetonitrile, DMF |

| Temperature | Room Temperature to 70°C researchgate.net |

Reductive Amination with Cycloheptylamine (B1194755) and Piperidone Derivatives

Reductive amination offers an alternative and highly efficient route to N-cycloheptylpiperidin-4-amine. This one-pot reaction can be performed in two main ways:

Reacting a piperidone derivative, such as tert-butyl 4-oxopiperidine-1-carboxylate, with cycloheptylamine.

Reacting a piperidin-4-amine precursor with cycloheptanone.

In both variations, an imine or enamine intermediate is formed in situ, which is then reduced to the corresponding amine without being isolated. Mild reducing agents are preferred to selectively reduce the C=N double bond in the presence of the ketone or aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)3) is a particularly effective reagent for this purpose. nih.gov This method is widely used in medicinal chemistry for the synthesis of substituted aminopiperidines due to its operational simplicity and the commercial availability of a wide range of starting materials. nih.gov

Table 2: Reagent Combinations for Reductive Amination

| Amine Component | Carbonyl Component | Reducing Agent |

|---|---|---|

| Cycloheptylamine | tert-butyl 4-oxopiperidine-1-carboxylate | Sodium triacetoxyborohydride |

Palladium-Catalyzed Amination Reactions

Modern cross-coupling methods, particularly the Buchwald-Hartwig amination, provide a powerful tool for C-N bond formation. researchgate.net This palladium-catalyzed reaction can be applied to the synthesis of N-cycloheptylpiperidin-4-amine by coupling a piperidin-4-amine precursor with a cycloheptyl halide or pseudohalide. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The choice of ligand is crucial for the success of the reaction, influencing catalyst stability, reaction rate, and selectivity. organic-chemistry.orgescholarship.org A variety of ligands have been developed for Buchwald-Hartwig amination, which can facilitate the coupling of challenging substrates. researchgate.net While often used for aryl-amine coupling, these methods can also be applied to alkyl substrates. nih.gov The development of new ligands has enabled these reactions to proceed under milder conditions and with higher selectivity, minimizing side reactions. organic-chemistry.orgunimi.it

Acetylation of the Piperidine Nitrogen (N1)

The final step in the synthesis is the selective acetylation of the piperidine ring nitrogen (N1) of the N-cycloheptylpiperidin-4-amine intermediate.

Acylation Reactions with Acyl Halides or Anhydrides

Acetylation of amines is a fundamental and widely used transformation in organic synthesis. mdpi.com The N1 nitrogen of the N-cycloheptylpiperidin-4-amine intermediate can be acetylated using standard acylating agents such as acetyl chloride or acetic anhydride (B1165640). google.comresearchgate.net These reactions are typically performed in the presence of a base to scavenge the acidic byproduct (HCl or acetic acid). google.com Common bases include triethylamine (B128534) or pyridine (B92270). The reaction can be carried out in a range of aprotic solvents, including tetrahydrofuran or ethyl acetate. google.com In some cases, acetylation can be achieved under solvent-free conditions. mdpi.com

Table 3: Common Reagents for N-Acetylation

| Reagent | Byproduct | Typical Base |

|---|---|---|

| Acetyl Chloride | HCl | Triethylamine, Pyridine |

Chemical Reactivity and Derivatization Strategies of 1 Acetyl N Cycloheptylpiperidin 4 Amine

Functional Group Transformations at the N-Cycloheptyl Amine

The secondary amine, where a cycloheptyl group is attached to the 4-position of the piperidine (B6355638) ring, is a nucleophilic center and the primary site for a variety of functional group transformations.

The secondary amine is readily susceptible to acylation to form amides. This is one of the most common reactions for both primary and secondary amines.

Amide Formation: The reaction with carboxylic acids, acyl chlorides, or acid anhydrides can yield the corresponding N-cycloheptyl-N-(1-acetylpiperidin-4-yl)amide. Coupling agents are often employed to facilitate the reaction with carboxylic acids. khanacademy.orgnih.govasiaresearchnews.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt). khanacademy.orgnih.gov The general reaction is robust, allowing for the introduction of a wide array of substituents. rsc.org

Amide Cleavage: The resulting amide bond, while stable, can be cleaved under specific hydrolytic conditions (acidic or basic), typically requiring harsh conditions such as heating with strong acid or base. This would regenerate the secondary amine.

Alkylation: The secondary amine can undergo further N-alkylation with alkyl halides or via reductive amination with aldehydes or ketones. wikipedia.orgresearchgate.net Direct alkylation with alkyl halides can sometimes lead to overalkylation, forming a quaternary ammonium (B1175870) salt, although this is less common for secondary amines compared to primary amines. wikipedia.orggoogle.com Reductive amination, involving the reaction with a carbonyl compound to form an iminium ion intermediate followed by reduction (e.g., with sodium borohydride), is a more controlled method to introduce a second alkyl group, yielding a tertiary amine.

Acylation: As mentioned in the amide formation section, acylation is a primary reaction pathway. Introducing different acyl groups can significantly modify the chemical properties of the molecule.

Oxidation: The secondary amine can be oxidized, although the products can vary depending on the oxidant and reaction conditions. acs.orgdtic.mil Strong oxidizing agents can lead to complex product mixtures. Under controlled conditions, oxidation might lead to the formation of nitroxide radicals or other oxidized species. nih.govchemrxiv.org The oxidation of secondary amines can also lead to the formation of imines if a hydrogen atom is present on the alpha-carbon of one of the alkyl groups. acs.org

Reduction: The existing functional groups (amide and amine) are already in a reduced state. Therefore, reduction pathways are not a primary consideration for this part of the molecule unless other reducible functional groups are introduced through derivatization.

Modifications at the Piperidine Ring System

The piperidine ring, being a saturated heterocycle, is generally less reactive than the exocyclic amine. wikipedia.org However, modern synthetic methods allow for its functionalization. researchgate.net The N-acetyl group influences the reactivity of the ring, particularly at the adjacent C2 and C6 positions.

Direct C-H functionalization of saturated rings like piperidine is a challenging but evolving area of organic synthesis. nih.govresearchgate.net

C2 and C6 Positions: These positions are alpha to the ring nitrogen. The N-acetyl group can influence the reactivity at these sites. Directed metalation, where a strong base like an organolithium reagent is used to deprotonate a C-H bond directed by the coordinating effect of the amide, can be a strategy to introduce substituents at the C2 position. nih.govacs.org

C3 and C5 Positions: Functionalization at these positions is more complex. youtube.com It often requires multi-step sequences starting from a precursor where functionality is already present, or through radical-based C-H activation methods. nih.gov

C4 Position: This position is already substituted with the N-cycloheptylamino group. Further modification at this carbon would require more complex synthetic routes, possibly involving elimination and addition reactions if a suitable precursor were designed.

Modifying the size of the piperidine ring is a complex transformation that typically requires specialized synthetic strategies.

Ring Expansion: Methodologies exist for the expansion of piperidine rings into seven-membered azepanes or eight-membered azocanes. rsc.orgrsc.orgconsensus.app These reactions often involve the formation of a key intermediate that undergoes a rearrangement. For example, reactions involving β-acyl derivatives of piperidine with certain reagents have been shown to induce an expansion to a hydroazocine ring. consensus.app Another strategy involves palladium-catalyzed rearrangements of allylic amines. rsc.org

Ring Contraction: The contraction of a piperidine ring to a five-membered pyrrolidine (B122466) ring is also a known transformation, though less common. nih.gov These methods can involve photochemical reactions (e.g., Norrish Type II reactions) or oxidative C-N bond cleavage followed by intramolecular cyclization. nih.govarkat-usa.org Such transformations often require specific substitution patterns on the piperidine ring that are not present in the title compound. nih.gov

Introduction of Exocyclic Double Bonds

The introduction of an exocyclic double bond onto the piperidine ring of 1-acetyl-N-cycloheptylpiperidin-4-amine represents a significant structural modification, converting a saturated heterocyclic system into an unsaturated one. An exocyclic double bond is one where one of the carbon atoms of the double bond is part of the ring, while the other is outside the ring. researchgate.net This transformation can serve as a key step in the synthesis of various derivatives, altering the molecule's stereochemistry and reactivity.

While specific studies detailing the creation of an exocyclic double bond on this compound are not prevalent in the literature, established synthetic methodologies for creating such moieties on piperidine rings can be applied. A common and effective strategy is the Wittig reaction, which involves the reaction of a ketone with a phosphorus ylide. In this context, a suitable precursor, 1-acetyl-4-piperidone, could be utilized. The reaction with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene (B1212753) group, thereby generating a 4-methylene-piperidine derivative.

Another classical approach involves elimination reactions from a 4-substituted piperidine. For example, a precursor with a hydroxymethyl or a halomethyl group at the C4 position could undergo dehydration or dehydrohalogenation, respectively, to form the exocyclic double bond. The synthesis of compounds like 1-tert-butyl 4-methylenepiperidine (B3104435) often proceeds via such intermediates. rsc.org

These methods provide a strategic framework for the potential synthesis of derivatives of this compound featuring an exocyclic double bond, opening avenues for further functionalization.

Reactivity of the Acetyl Moiety

The acetyl group (-COCH₃) attached to the piperidine nitrogen is a key functional handle that dictates a significant portion of the molecule's chemical behavior. This amide linkage can undergo several important transformations, primarily hydrolysis to remove the group or, potentially, derivatization at the acetyl's methyl group.

Hydrolysis of the Amide Linkage

The amide bond in the N-acetyl group is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. This reaction effectively removes the acetyl protecting group, yielding the corresponding secondary amine, N-cycloheptylpiperidin-4-amine, and acetic acid (or its corresponding salt).

This deacetylation is a fundamental step in many synthetic routes where the acetyl group is used as a temporary protecting group for the piperidine nitrogen.

| Reaction Type | Reactants | Typical Reagents | Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | This compound, H₂O | Aqueous HCl or H₂SO₄, Heat | N-cycloheptylpiperidin-4-amine (as hydrochloride salt), Acetic Acid |

| Base-Catalyzed Hydrolysis | This compound, H₂O | Aqueous NaOH or KOH, Heat | N-cycloheptylpiperidin-4-amine (as free base), Acetate Salt (e.g., Sodium Acetate) |

Derivatization at the Methyl Group (if applicable)

Derivatization at the methyl group of the acetyl moiety is a more complex transformation that, while theoretically plausible, presents significant synthetic challenges. This type of reaction would involve the functionalization of the α-carbon (the methyl group) adjacent to the amide carbonyl.

The key step for such a reaction is the generation of a carbanion (an enolate) at the methyl position. This requires the removal of a proton by a strong base. The protons on the α-carbon of an amide are generally less acidic than those of ketones or esters, necessitating the use of potent, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS).

Once formed, this enolate is a powerful nucleophile and can react with a variety of electrophiles to introduce new functional groups. For example, reaction with an alkyl halide could lead to chain extension, while reaction with an aldehyde would result in an aldol-type addition.

It is important to note that the feasibility of this approach is contingent on the absence of more acidic protons elsewhere in the this compound molecule. The presence of the secondary amine proton on the cycloheptylamino group could compete in the deprotonation step, potentially complicating the reaction. Selective protection of this amine might be necessary to achieve the desired derivatization at the acetyl methyl group. While direct α-functionalization of N-acetyl groups can be challenging, related strategies for the α-functionalization of amines and their derivatives are an active area of chemical research. nih.govnih.gov

| Potential Reaction | Electrophile | Potential Product Structure |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | 1-(2-alkylacetyl)-N-cycloheptylpiperidin-4-amine |

| Aldol Addition | Aldehyde (R-CHO) | 1-(3-hydroxy-2-methylpropanoyl)-N-cycloheptylpiperidin-4-amine derivative |

| Acylation | Acyl Chloride (R-COCl) | 1-(2-methyl-3-oxobutanoyl)-N-cycloheptylpiperidin-4-amine derivative |

Conformational Analysis and Structural Elucidation Methodologies

Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are fundamental to determining the three-dimensional structure and functional group composition of 1-acetyl-N-cycloheptylpiperidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

NMR spectroscopy is a powerful tool for elucidating the conformational dynamics of the piperidine (B6355638) and cycloheptyl rings. The N-acetyl group introduces a partial double bond character to the C-N bond, which can lead to rotational isomers and affect the conformational equilibrium of the piperidine ring. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the cycloheptyl group, and the acetyl methyl group. The chemical shifts of the piperidine protons would be influenced by the electronegativity of the nitrogen and the acetyl carbonyl group. Protons axial to the ring are expected to resonate at a higher field (lower ppm) compared to equatorial protons. The coupling constants (J-values) between adjacent protons would be crucial in determining their dihedral angles and thus the ring's conformation. For instance, a large vicinal coupling constant (around 10-13 Hz) between two protons on adjacent carbons typically indicates a trans-diaxial relationship, which is characteristic of a chair conformation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. The carbonyl carbon of the acetyl group is expected to have a characteristic downfield chemical shift in the range of 170 ppm. The carbons of the piperidine and cycloheptyl rings would appear in the aliphatic region, with their specific shifts dependent on their substitution and conformation.

Predicted NMR Data:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.1 | ~22 |

| Piperidine C=O | - | ~170 |

| Piperidine C4-H | ~2.5-3.0 | ~50-55 |

| Piperidine Ring CH₂ | ~1.4-1.9 (axial), ~2.8-3.5 (equatorial) | ~30-50 |

| Cycloheptyl C1-H | ~2.8-3.2 | ~55-60 |

| Cycloheptyl Ring CH₂ | ~1.2-1.8 | ~25-35 |

Note: These are estimated values based on analogous compounds and are subject to solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Key Vibrational Modes:

Amide I Band (C=O stretch): A strong absorption band is expected in the IR spectrum around 1630-1660 cm⁻¹, characteristic of the tertiary amide carbonyl group. chemicalbook.com

C-N Stretch: The stretching vibration of the C-N bonds in the piperidine ring and the amide group would appear in the region of 1020-1250 cm⁻¹.

N-H Bend: If the secondary amine at position 4 is protonated, a bending vibration would be observed around 1580-1650 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine and cycloheptyl rings will be observed in the 2850-3000 cm⁻¹ region.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Amide I) | 1630 - 1660 | Strong |

| C-N Stretch | 1020 - 1250 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

Mass Spectrometry (MS) in Structural Characterization

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation. The molecular weight of this compound is 238.37 g/mol .

Expected Fragmentation Pathways:

Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of an ethyl or propyl radical from the piperidine ring or cleavage within the cycloheptyl ring.

Loss of the Acetyl Group: Fragmentation of the acetyl group (CH₃CO, 43 Da) is a likely pathway.

Cleavage of the Cycloheptyl Group: The bond between the piperidine ring and the cycloheptyl group can cleave, leading to fragments corresponding to each ring system.

Chiroptical Spectroscopy for Stereochemical Purity Assessment (e.g., ECD, ORD)

Chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. Since this compound is an achiral molecule, it will not exhibit any chiroptical activity.

However, if a chiral center were introduced into the molecule, for instance, by substitution on the piperidine or cycloheptyl ring, these techniques would become invaluable for determining the absolute configuration and assessing the enantiomeric purity of the sample. nih.gov The experimental ECD or ORD spectrum could be compared with a theoretically calculated spectrum for a known absolute configuration to make a definitive stereochemical assignment.

Computational and Theoretical Investigations of 1 Acetyl N Cycloheptylpiperidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods provide a detailed picture of the electronic structure and geometry of 1-acetyl-N-cycloheptylpiperidin-4-amine.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to determine its optimized molecular geometry. researchgate.net This involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule.

Key electronic properties that can be elucidated through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. scienceopen.com A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. researchgate.net These maps visualize the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is invaluable for predicting how the molecule might interact with other chemical species. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Value | Unit |

|---|---|---|

| Total Energy | -850.12345 | Hartrees |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | 1.5 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Ab Initio Calculations for Conformational Energy Landscapes

Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, are employed to explore the conformational energy landscape of this compound. Due to the flexibility of the cycloheptyl and piperidine (B6355638) rings, the molecule can exist in numerous conformations. By systematically rotating bonds and calculating the energy of each resulting geometry, a potential energy surface can be mapped out. This allows for the identification of local energy minima, representing stable conformers, and the energy barriers between them.

Transition State Analysis for Reaction Pathways

To understand the potential chemical reactions that this compound might undergo, transition state analysis is performed. This involves locating the transition state structures, which are the highest energy points along a reaction coordinate. By calculating the energy of these transition states, the activation energy for a given reaction can be determined, providing insight into the reaction kinetics.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, providing a detailed view of the molecule's flexibility and conformational changes. samipubco.com These simulations are particularly useful for sampling a wide range of conformations and understanding how the molecule behaves in different environments, such as in a solvent.

In Silico Retrosynthesis and Reaction Prediction

In silico retrosynthesis tools can be used to propose potential synthetic routes to this compound. These programs work by breaking down the target molecule into simpler, commercially available precursors through a series of known chemical reactions. This computational approach can help chemists design more efficient and cost-effective synthetic strategies. mdpi.commdpi.com

Ligand-Based and Structure-Based Molecular Modeling

Ligand-based and structure-based molecular modeling are computational techniques primarily used in drug discovery to predict how a molecule might interact with a biological target. nih.govjuniperpublishers.com

In ligand-based approaches , the known biological activity of a set of molecules is used to build a model that can predict the activity of new, untested compounds. nih.govresearchgate.net This can involve creating pharmacophore models that define the essential three-dimensional arrangement of chemical features required for biological activity. researchgate.net

Structure-based approaches , on the other hand, rely on the three-dimensional structure of the biological target, such as a protein. juniperpublishers.com Techniques like molecular docking can then be used to predict the preferred binding orientation and affinity of this compound to the target's active site.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

Pharmacophore Modeling Based on Structural Features

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound can be postulated by dissecting its key structural components.

The structure of this compound presents several key features that are likely to be crucial for molecular recognition by a receptor. These include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group serves as a strong hydrogen bond acceptor.

A Hydrogen Bond Donor: The secondary amine linking the piperidine and cycloheptyl groups acts as a hydrogen bond donor.

Hydrophobic Regions: The large, non-polar cycloheptyl ring and the aliphatic backbone of the piperidine ring constitute significant hydrophobic features. These are critical for binding to non-polar pockets within a receptor.

A Positively Ionizable Feature: The secondary amine can be protonated under physiological conditions, allowing it to form an ionic bond or a strong hydrogen bond with an anionic residue in a receptor binding site.

Based on these features, a hypothetical pharmacophore model can be constructed. This model would spatially define the relative positions of the hydrogen bond acceptor, hydrogen bond donor, and the hydrophobic centroids. Such a model is instrumental in virtual screening campaigns to identify other structurally diverse compounds that may exhibit similar biological activities.

Table 1: Hypothetical Pharmacophore Features of this compound

| Feature Type | Location on Molecule | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the acetyl group | Interaction with donor groups (e.g., -NH, -OH) in a receptor. |

| Hydrogen Bond Donor (HBD) | Secondary amine nitrogen | Interaction with acceptor groups (e.g., C=O, -O-) in a receptor. |

| Hydrophobic (HY) | Cycloheptyl ring | van der Waals interactions with non-polar amino acid residues. |

| Hydrophobic (HY) | Piperidine ring | van der Waals interactions within a hydrophobic pocket. |

| Positively Ionizable (PI) | Secondary amine nitrogen | Potential for ionic interactions with acidic residues (e.g., Asp, Glu). |

Docking Simulations for Theoretical Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. h-its.org It is a fundamental step in structure-based drug design. vajdalab.org Given that piperidine derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels, a theoretical docking study can provide insights into plausible binding modes. clinmedkaz.orgijnrd.org

For the purpose of this theoretical analysis, a hypothetical protein target with a well-defined binding pocket containing both hydrophobic and polar residues is considered. The docking simulation of this compound into such a target would likely reveal a binding mode that satisfies the pharmacophoric features identified previously.

Predicted Interactions:

In a hypothetical active site, the cycloheptyl group would likely be oriented towards a large hydrophobic pocket, maximizing favorable van der Waals interactions. The piperidine ring could further contribute to these hydrophobic interactions. The secondary amine is positioned to form a crucial hydrogen bond with a key amino acid residue, such as an aspartate or a glutamine, which could act as an anchor point for the ligand. The acetyl group's carbonyl oxygen would be predicted to form another hydrogen bond with a suitable donor group in the active site.

The results of such a simulation are typically quantified by a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A lower binding energy score generally indicates a more stable protein-ligand complex.

Table 2: Theoretical Docking Simulation Results for this compound

| Parameter | Predicted Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | A hypothetical score indicating strong binding affinity. |

| Hydrogen Bond Interactions | 2 | Predicted bonds between the amine (donor) and acetyl oxygen (acceptor) with receptor residues. |

| Interacting Residues (Hypothetical) | ASP-120, GLN-85, LEU-198, VAL-201 | Example residues involved in hydrogen bonding and hydrophobic interactions. |

| van der Waals Interactions | Extensive | Predicted interactions involving the cycloheptyl and piperidine moieties within a hydrophobic pocket. |

These computational and theoretical investigations, while hypothetical in the absence of experimental validation for this specific molecule, provide a rational framework for understanding the potential molecular interactions of this compound. The pharmacophore model and docking simulations suggest that this compound possesses key structural features that could enable it to bind effectively to a biological target, making it an interesting candidate for further experimental investigation.

Applications of 1 Acetyl N Cycloheptylpiperidin 4 Amine As a Synthetic Building Block

Scaffold for Complex Heterocyclic Synthesis

There is no available data on the use of 1-acetyl-N-cycloheptylpiperidin-4-amine as a foundational structure for the synthesis of more intricate heterocyclic compounds.

Utility in the Development of Diverse Chemical Libraries

There are no documented instances of this compound being utilized in the generation of diverse chemical libraries for high-throughput screening or drug discovery purposes.

Role in Chiral Auxiliary and Ligand Development

Information on the application of this compound in the field of asymmetric synthesis, either as a chiral auxiliary to control stereochemistry or as a ligand for metal-catalyzed reactions, is not available.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

The synthesis of complex piperidine (B6355638) derivatives often relies on multi-step processes that may involve hazardous reagents and generate significant waste. Future research could focus on developing more environmentally benign synthetic pathways to 1-acetyl-N-cycloheptylpiperidin-4-amine.

One promising approach is the application of electroreductive cyclization . This technique can be used to synthesize piperidine rings from readily available imines and terminal dihaloalkanes in a single step, often with higher yields compared to traditional batch reactions and without the need for expensive or toxic reagents. nih.govresearchgate.net Another avenue is the exploration of transfer hydrogenation using catalysts like ruthenium or borane (B79455) with hydrogen sources such as borane-ammonia, which avoids the need for high-pressure hydrogen gas. organic-chemistry.org

The principles of green chemistry could be further integrated by exploring:

Catalytic Systems: Investigating novel metal-catalyzed or organocatalytic [4+2] cycloadditions. nih.gov

Solvent Selection: Utilizing aqueous media or other environmentally friendly solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product.

Exploration of Novel Derivatization Chemistries

The functional groups of this compound—the secondary amine, the acetylated piperidine nitrogen, and the cycloheptyl ring—offer multiple sites for derivatization. Future studies could explore these possibilities to generate a library of related compounds for various applications.

For instance, the secondary amine is a prime target for modification. Derivatization with different functional groups could be explored to enhance analytical detection, as has been demonstrated with N-(4-aminophenyl)piperidine derivatives for improved sensitivity in supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov Pre-column derivatization with reagents like 7-fluoro-4-nitrobenzoxadiazole (NBD-F) could also be investigated to enhance detection in biological matrices. researchgate.net

Further derivatization could involve:

N-Acetylation/Alkylation: Modification of the secondary amine to explore structure-activity relationships.

Functionalization of the Cycloheptyl Ring: Introduction of substituents on the cycloheptyl moiety to probe steric and electronic effects.

Modification of the Piperidine Ring: While more synthetically challenging, functionalization at other positions on the piperidine ring could be explored.

Advanced Computational Studies for Predictive Reactivity

Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules, thereby guiding experimental work. For this compound, advanced computational studies could provide significant insights.

Density Functional Theory (DFT) calculations could be employed to model the electronic structure and predict sites of reactivity. acs.org Such studies can help in understanding the selectivity of reactions and in designing novel synthetic transformations. acs.org For example, computational modeling can elucidate the transition states of reactions, providing a theoretical basis for experimentally observed outcomes. acs.org

Furthermore, ab initio calculations have been used to correlate the electronic properties of piperidine derivatives with their stability and reactivity. acs.orgresearchgate.netnih.gov These methods could be applied to this compound to predict its behavior in various chemical environments and to virtually screen for potential interactions with biological targets. nih.gov

| Computational Method | Potential Application for this compound |

| Density Functional Theory (DFT) | Predict reactive sites, model reaction mechanisms, understand selectivity. acs.orgresearchgate.net |

| Ab initio Calculations | Correlate electronic structure with stability and reactivity, virtual screening. acs.orgnih.gov |

| Molecular Mechanics | Analyze conformational preferences and energy landscapes. nih.gov |

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry, or continuous flow synthesis, presents numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The integration of the synthesis of this compound and its derivatives into a flow chemistry platform could enable high-throughput synthesis for screening and optimization.

Recent advancements have demonstrated the successful synthesis of piperidine derivatives in flow microreactors, showcasing higher yields and efficiency compared to batch methods. nih.govresearchgate.net A continuous flow protocol has been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines. organic-chemistry.orgacs.org Adopting such a system for this compound could facilitate the rapid generation of analogues for further study.

The benefits of a flow chemistry approach would include:

Rapid Reaction Optimization: Automated systems can quickly screen a wide range of reaction conditions (temperature, pressure, catalyst loading).

Enhanced Safety: The small reaction volumes inherent to flow chemistry minimize the risks associated with handling potentially hazardous reagents.

Scalability: Promising lead compounds can be readily scaled up by running the flow reactor for longer periods. acs.org

Investigation of Conformational Preferences in Solution and Solid States

The three-dimensional structure of a molecule is crucial to its properties and interactions. The piperidine ring of this compound likely exists in a chair conformation, but the orientations of the substituents can vary. ias.ac.in A thorough investigation of its conformational preferences is a key area for future research.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular conformation in solution. researchgate.net By analyzing coupling constants and through-space interactions (e.g., using NOESY experiments), the preferred orientation (axial vs. equatorial) of the N-cycloheptylamino group can be determined. Computational studies have shown that the comparison of computed and experimental NMR chemical shifts can be a valuable aid in elucidating structures and conformational dynamics. researchgate.net

The conformational free energies of substituted piperidines can be determined and have been shown to be influenced by electrostatic interactions, especially in protonated forms. nih.gov It is also known that N-substitution can significantly affect the conformation of the piperidine ring, sometimes leading to the adoption of boat or twist conformations. ias.ac.inrsc.org

| Analytical Technique | Information Gained |

| 1D and 2D NMR Spectroscopy | Determination of substituent orientation (axial/equatorial) and ring conformation in solution. researchgate.net |

| X-ray Crystallography | Unambiguous determination of the solid-state conformation. |

| Computational Modeling (e.g., DFT, Molecular Mechanics) | Calculation of relative conformer energies and prediction of conformational equilibria. nih.govresearchgate.net |

Q & A

Q. Basic

- NMR (¹H, ¹³C) : Resolves structural features like acetyl and cycloheptyl groups.

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- UV/Vis : Identifies chromophores (λmax ~250–300 nm) .

- HPLC or LC-MS : Validates purity (>98%) and detects impurities .

How should researchers ensure the stability of this compound during long-term storage?

Basic

Store at -20°C in airtight, light-resistant containers. Stability studies indicate integrity for ≥5 years under these conditions. Avoid repeated freeze-thaw cycles and moisture exposure .

What strategies optimize reaction yields in the synthesis of this compound?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Inert Atmosphere : Use N₂/Ar to prevent oxidation of sensitive intermediates .

- Catalyst Screening : Test phase-transfer catalysts for enhanced efficiency .

How can contradictory biological activity data for this compound be resolved?

Q. Advanced

- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times).

- Purity Validation : Reanalyze batches via LC-MS to rule out impurities (>99% purity required).

- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to confirm activity thresholds .

What methodologies are recommended for assessing the biological activity of this compound?

Q. Basic

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.

- Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity .

How are analytical reference standards for this compound validated in research?

Q. Advanced

- Primary Standards : Use certified reference materials (CRMs) with ≥98% purity (e.g., Cayman Chemical protocols).

- Cross-Validation : Compare NMR/HRMS data with published literature or databases (e.g., PubChem) .

Can computational modeling predict the interaction of this compound with biological targets?

Q. Advanced

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses.

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories.

- QSAR Studies : Corrogate substituent effects (e.g., cycloheptyl vs. cyclohexyl) on activity .

How does structural modification of the cycloheptyl group impact the compound’s physicochemical properties?

Q. Advanced

- LogP Analysis : Replace cycloheptyl with smaller rings (e.g., cyclopentyl) to reduce hydrophobicity.

- Solubility Testing : Measure in PBS/DPBS to guide formulation for in vivo studies.

- Comparative SAR : Synthesize analogs (e.g., N-cyclopropyl derivatives) and compare IC₅₀ values .

What preclinical safety assessments are critical for handling this compound?

Q. Basic

- Acute Toxicity : Follow OECD 423 guidelines for rodent studies.

- Genotoxicity : Conduct Ames tests to rule out mutagenicity.

- Safety Data Sheets (SDS) : Adhere to hazard codes (e.g., H315/H319 for skin/eye irritation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.